molecular formula C12H12O B169330 2-Methoxy-1-methylnaphthalene CAS No. 1130-80-9

2-Methoxy-1-methylnaphthalene

Cat. No. B169330
CAS RN: 1130-80-9
M. Wt: 172.22 g/mol
InChI Key: CCGZULAQLJDPTD-UHFFFAOYSA-N
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Description

2-Methoxy-1-methylnaphthalene, also known as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether, Nerolin, Yara yara, Yura yara, 2-Naphthol methyl ether, 2-Naphthyl methyl ether, and Nerolin (old), is a compound with the molecular formula C11H10O . It has a molecular weight of 158.1965 .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-1-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is a methoxy group (OCH3), which is a common functional group in organic chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Catalysis and Industrial Applications

2-Methoxy-1-methylnaphthalene is an important intermediate in the production of various compounds. For example, G. Yadav and Jeetendra Y. Salunke (2013) discussed its use in the production of naproxen, a widely used non-steroidal anti-inflammatory drug. Their study focused on the catalytic methylation of 2-naphthol using dimethyl carbonate, highlighting the catalyst's activity and selectivity (Yadav & Salunke, 2013).

Methylation Studies

The methylation of 2-methylnaphthalene has been extensively studied. Karan Bobuatong, M. Probst, and J. Limtrakul (2010) investigated the methylation of 2-methylnaphthalene with methanol over H-BEA Zeolite using quantum chemical methods. Their study provides insights into the reaction mechanisms and the stability of intermediates in these processes (Bobuatong, Probst, & Limtrakul, 2010).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, 2-methoxy-1-methylnaphthalene has been studied for its role in various reactions and as a potential analytical reagent. For instance, H. Holzapfel, P. Nenning, and R. Schlegel (1965) described the use of α-Methoxy-2-naphthyl-acetic acid, prepared from 2-methylnaphthalene, for the determination of alkali metals, showcasing its specificity and accuracy (Holzapfel, Nenning, & Schlegel, 1965).

Microbial Transformation

The microbial transformation of methylnaphthalenes, including 2-methoxy-1-methylnaphthalene, has been a subject of interest. C. Cerniglia, K. J. Lambert, D. Miller, and J. Freeman (1984) explored how Cunninghamella elegans metabolized 1- and 2-methylnaphthalene, leading to various products such as hydroxymethylnaphthalene and naphthoic acids. This study sheds light on the metabolic pathways and enzymatic activities involved in the biodegradation of methylnaphthalenes (Cerniglia, Lambert, Miller, & Freeman, 1984).

properties

IUPAC Name

2-methoxy-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGZULAQLJDPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-methylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
NP Buu-Hoï, D LAVIT - The Journal of Organic Chemistry, 1957 - ACS Publications
The acyl group in the Friedel-Crafts acetylation product (II) of 2-methoxy-l-methylnaphthalene in nitrobenzene is shown to enter position 6. The proof is based on the identity of …
Number of citations: 9 pubs.acs.org
JR Cannon, GI Feutrill, LCH Wong - Australian journal of …, 1983 - CSIRO Publishing
… A solution of 7-acetoxy-2-methoxy-1-methylnaphthalene (19) (12 mg) in methanol (1 ml) was added to 0.5 % aq. KOH (1 ml) under N,. Benzenediazonium chloride (1.1 mol equiv.) in …
Number of citations: 6 www.publish.csiro.au
GD Yadav, JY Salunke - Catalysis today, 2013 - Elsevier
… Formation of small amount of byproducts 2-methoxy-1-methylnaphthalene and 2-methoxy-1,6,7-… of 2-methoxy-1-methylnaphthalene and it could be controlled through reaction time. …
Number of citations: 26 www.sciencedirect.com
R Robinson, F Weygand - Journal of the Chemical Society (Resumed), 1941 - pubs.rsc.org
… If 2-methoxy- 1-methylnaphthalene was required, the solution was not acidified but methylation was effected by the gradual addition of methyl sulphate (150 cc) and enough aqueous …
Number of citations: 25 pubs.rsc.org
NP Buu-Hoï, D Lavit, J Collard - Croatica Chemica Acta, 1957 - hrcak.srce.hr
… such as 6-propyl-2-methoxynaphthalene, are acetylated in position 1, even in nitrobenzene medium, and that 1,6-dialkylated nerolines such as 6-ethyl-2methoxy-1-methylnaphthalene, …
Number of citations: 8 hrcak.srce.hr
MT Baumgartner, TC Tempesti, AB Pierini - Arkivoc, 2003 - arkat-usa.org
… We observed a higher yield of methyl transfer from the stannyl derivative to form 2-methoxy-1-methylnaphthalene. The results obtained by this approach evidence a considerable …
Number of citations: 7 www.arkat-usa.org
B Miller, MR Saidi - Journal of the American Chemical Society, 1976 - ACS Publications
The acid-catalyzed rearrangement of 1-allyl-1-methyl-2-naphthalenone in acetic acid, ether, or acetic anhydride solution gives 4-allyl-1-methyl-2-naphthol or its acetate as the only …
Number of citations: 19 pubs.acs.org
T Teitei, D Wells, TH Spurling… - Australian Journal of …, 1978 - CSIRO Publishing
… However, in the 6RS,12RS series only the dimer (2b) of 2-methoxy-1-methylnaphthalene was isolated as such; the formation of the other 6RS,12RS dimers is inferred from secondary …
Number of citations: 33 www.publish.csiro.au
JW Cornforth, RH Cornforth, R Robinson - Journal of the Chemical …, 1942 - pubs.rsc.org
We find that 2-methoxynaphthalene may be reduced by sodium and alcohol and that the product on hydrolysis with dilute hydrochloric acid furnishes p-tetralone. I t is hard to oxidise 8-…
Number of citations: 43 pubs.rsc.org
HM Refat, AA Fadda - Synthetic Communications, 2014 - Taylor & Francis
… Wolf–Kishner reduction of 1 by reaction with hydrazine hydrate in diethylene glycol and potassium hydroxide gave 2-methoxy-1-methylnaphthalene (9), which followed by ozonlization …
Number of citations: 1 www.tandfonline.com

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